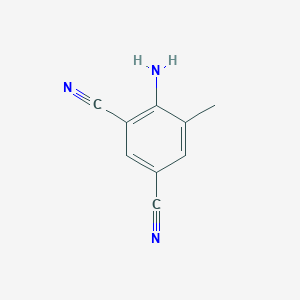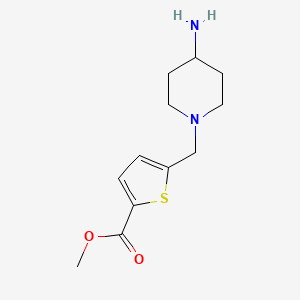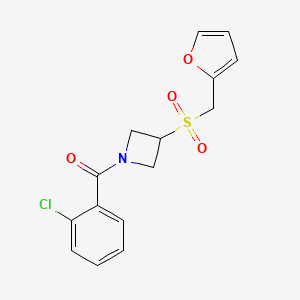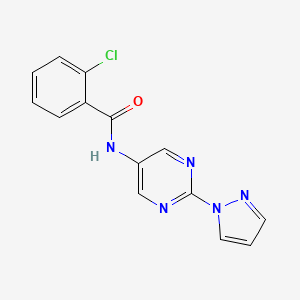
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
In synthetic chemistry, Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate and its derivatives play a crucial role in facilitating complex reactions and creating novel compounds. For instance, Zhu et al. (2003) highlighted its use in the phosphine-catalyzed [4 + 2] annulation process, producing highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, the compound's involvement in the synthesis of degradable Poly(β-amino esters) showcases its contribution to creating new materials with potential biomedical applications (Lynn & Langer, 2000).
Material Science and Engineering
In material science, derivatives of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate have been utilized in the development of new polymers and materials. The synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, for instance, illustrates the compound's utility in creating materials with significant urease inhibitory potential, suggesting applications in drug development and agricultural chemistry (Nazir et al., 2018).
Biomedical Research
In the context of biomedical research, Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate derivatives have shown promise. For example, the compound's role in the synthesis of chiral alcohols for drug development underscores its importance in producing enantiomerically pure substances that are crucial for the pharmaceutical industry (Jung, Park, & Kim, 2012).
Analytical Chemistry
The exploration of polymorphism in pharmaceutical compounds, including those related to Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate, highlights its significance in ensuring the quality and efficacy of pharmaceuticals through detailed spectroscopic and diffractometric studies (Vogt, Williams, Johnson, & Copley, 2013).
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is currently unknown. The compound may have potential interactions with multiple receptors
Mode of Action
It is possible that the compound interacts with its targets in a way that leads to changes in cellular processes . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
Given the potential for interaction with multiple receptors, it is likely that several pathways could be impacted
Result of Action
The molecular and cellular effects of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate’s action are currently unknown. The compound’s effects will depend on its specific targets and mode of action
Propriétés
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-3-27-20(24)12-11-19(23)21-14-13-17-6-4-5-15-22(17)28(25,26)18-9-7-16(2)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAISTXYQCLYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)


![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)
![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)
![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)

![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2842834.png)